molecular formula C18H16N6Na2O8S3 B12430877 Cefonicid sodium salt, Antibiotic for Culture Media Use Only

Cefonicid sodium salt, Antibiotic for Culture Media Use Only

Cat. No.: B12430877
M. Wt: 586.5 g/mol
InChI Key: NAXFZVGOZUWLEP-RFXDPDBWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cefonicid (sodium) is a second-generation cephalosporin antibiotic administered intravenously or intramuscularly. It is known for its bactericidal action, which results from the inhibition of cell wall synthesis. This compound is used to treat various bacterial infections, including urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefonicid is synthesized by nucleophilic displacement of the 3-acetoxy moiety of a cephalosporin intermediate with an appropriately substituted tetrazole thiol. The mandelic acid amide C-7 side chain is reminiscent of cefamandole . The key intermediate in the preparation of cefonicid is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt .

Industrial Production Methods: The industrial production of cefonicid involves a telescopic route where synthetic steps are performed at room temperature. This includes the displacement of the acetoxy group with boron trifluoride and crystallization without treatment with charcoal. This method is scalable, cost-effective, and energy-saving .

Chemical Reactions Analysis

Types of Reactions: Cefonicid undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. It is a beta-lactam antibiotic, and its reactions are primarily centered around the beta-lactam ring.

Common Reagents and Conditions: Common reagents used in the synthesis of cefonicid include boron trifluoride and tetrazole thiol. The reactions are typically carried out at room temperature to ensure efficiency and yield .

Major Products Formed: The major product formed from the synthesis of cefonicid is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt, which is then further processed to obtain cefonicid (sodium) .

Scientific Research Applications

Cefonicid is widely used in scientific research due to its antibacterial properties. It is used in the study of bacterial cell wall synthesis and the development of new antibiotics. In medicine, cefonicid is used to treat various bacterial infections, making it a valuable tool in clinical research . Additionally, cefonicid is used in the industrial production of pharmaceutical intermediates .

Properties

Molecular Formula

C18H16N6Na2O8S3

Molecular Weight

586.5 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m1../s1

InChI Key

NAXFZVGOZUWLEP-RFXDPDBWSA-L

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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